Dibenzazepine
Overview
Description
Dibenzazepine, also known as iminostilbene, is a chemical compound with two benzene rings fused to an azepine ring . Many pharmaceuticals, such as carbamazepine, oxcarbazepine, and depramine, are based on a dibenzazepine structure .
Synthesis Analysis
Dibenzazepine derivatives have been synthesized via a new process of four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, isoquinoline, and potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2 in water at room temperature .
Molecular Structure Analysis
Dibenzazepine has a heterocyclic system and related molecules with a single 10,11-bond are important templates for well-prescribed drug molecules, notably carbamazepine (anticonvulsant), clomipramine, and imipramine (antidepressants) .
Chemical Reactions Analysis
Benzazepine derivative is synthesized via a new process of four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, isoquinoline, and potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2 in water at room temperature .
Physical And Chemical Properties Analysis
Dibenzazepine has a molecular weight of 463.48 and a CAS number of 209984-56-5 . It is stored at -20°C in powder form for 3 years and at -80°C in solvent for 1 year .
Scientific Research Applications
Catalyzed Synthesis of Dibenzazepine Derivatives : A study by Stopka et al. (2015) introduced a copper(I)-catalyzed oxidative C-H bond functionalization method for producing tricyclic dibenzazepines. This approach offers a simpler and more efficient pathway for synthesizing these compounds, which are significant in both pharmaceuticals and academic research (Stopka et al., 2015).
Biological Activities of Dibenzazepine Analogs : Rao et al. (2010) synthesized new analogs of dibenzazepines, showing a variety of biological activities, including antidepressant, anticonvulsant, and antimicrobial properties (Rao et al., 2010).
Anti-Cancer Properties : Kastrinsky et al. (2015) reengineered phenothiazine and dibenzazepine tricyclics to enhance their anti-cancer potency while reducing neurotropic effects. This led to the development of new leads, such as RTC-5, which showed efficacy against EGFR-driven cancers without the side effects of parent molecules (Kastrinsky et al., 2015).
Pharmacological Activities Review : Panneerselvam (2012) reviewed various pharmacological activities of Dibenzazepine derivatives, highlighting their antimicrobial, antiviral, analgesic, anticonvulsant, antidepressant, anticancer, antidiabetic, and antioxidant properties (Panneerselvam, 2012).
Role in Epilepsy Treatment : A study by Lawthom et al. (2018) explored the use of dibenzazepine agents in epilepsy, particularly focusing on eslicarbazepine acetate. They found that it differs from other dibenzazepine agents in terms of effectiveness and tolerability (Lawthom et al., 2018).
- enzyme involved in Alzheimer's disease. Their research led to the development of potent analogs, which may have implications for therapeutic interventions in neurodegenerative diseases (Al-Tel et al., 2009).
Antitumor Agents : Al-Qawasmeh et al. (2009) synthesized a series of dibenzazepine compounds that demonstrated inhibitory effects on tumor cell proliferation. These compounds particularly caused G(0)-G(1) phase cell cycle arrest, indicating their potential as antitumor agents (Al-Qawasmeh et al., 2009).
Incretin-Producing Cell Development : Petersen et al. (2015) explored the hypothesis that increasing intestinal L cells, which produce glucagon-like peptide-1, could enhance insulin responses and improve glucose tolerance. They found that dibenzazepine, as a γ-secretase inhibitor, increased L cell numbers and subsequently improved glucose tolerance in a diabetic mouse model (Petersen et al., 2015).
Photocatalytic Synthesis : Liu et al. (2019) developed a metal-free photocatalytic protocol for constructing difluoro-containing dibenzazepines. This method is environmentally benign and effective at room temperature under visible light, presenting an efficient way to synthesize these derivatives (Liu et al., 2019).
Photoreversible Thiol-Ene Networks : Bener et al. (2020) reported the use of N-acyl dibenzazepine photochemistry in creating photoreversible thiol-ene networks. Their study demonstrated the potential of ADBA-based networks in material science applications, including reversible bonding and cleavage processes (Bener et al., 2020).
Safety And Hazards
Dibenzazepine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHGISMANBKLQL-OWJWWREXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040458 | |
Record name | Dibenzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(3,5-Difluorophenyl)acetamido)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide | |
CAS RN |
209984-56-5 | |
Record name | Dibenzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 209984-56-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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